5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride is a heterocyclic compound that features both imidazole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction forms the imidazo[2,1-b]thiazole-6-carboxylic acid, which is then chlorinated to introduce the chlorine atom at the 5-position . The final step involves converting the carboxylic acid to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly fed into subsequent reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole or thiazole rings.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
Imidazo[2,1-b]thiazole: Similar in structure but may have different substituents and biological activities.
Uniqueness
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other imidazo[2,1-b]thiazole derivatives .
Eigenschaften
Molekularformel |
C6H4Cl2N2O2S |
---|---|
Molekulargewicht |
239.08 g/mol |
IUPAC-Name |
5-chloroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H3ClN2O2S.ClH/c7-4-3(5(10)11)8-6-9(4)1-2-12-6;/h1-2H,(H,10,11);1H |
InChI-Schlüssel |
WLKOECNLWJHJCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=NC(=C(N21)Cl)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.